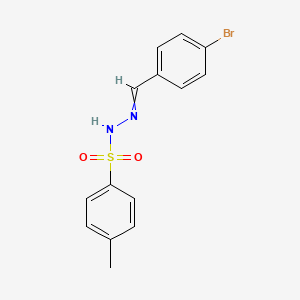

4-Bromobenzaldehyde tosylhydrazone

Description

Significance of N-Tosylhydrazones in Contemporary Organic Synthesis

N-Tosylhydrazones have garnered significant attention in modern organic synthesis due to their remarkable versatility. thieme-connect.comnih.govrsc.org They serve as stable and safe precursors to highly reactive diazo compounds and carbenes, which are pivotal intermediates for a wide array of chemical transformations. thieme-connect.comresearchgate.netresearchgate.net This reactivity allows for the construction of various carbon-carbon and carbon-heteroatom bonds, making them invaluable tools for synthetic chemists. thieme-connect.comnih.govbohrium.com

The applications of N-tosylhydrazones are extensive and include their use in:

Cross-coupling reactions: They are effective coupling partners in transition metal-catalyzed reactions, particularly with palladium catalysts, to form new C-C bonds. wikipedia.orgnih.govbohrium.comresearchgate.net This has proven to be a powerful method for accessing bioactive compounds. wikipedia.org

Cycloaddition reactions: As precursors to diazo compounds, they can participate in various cycloaddition reactions to construct cyclic frameworks. thieme-connect.com

Carbene transfer reactions: The in situ generation of carbenes from N-tosylhydrazones enables a range of reactions, including cyclopropanations and C-H insertion reactions. wikipedia.orgbohrium.com

Metal-free reactions: Notably, N-tosylhydrazones can also participate in a variety of metal-free cross-coupling and cyclization reactions, offering more environmentally friendly synthetic routes. nih.govscispace.com

The development of reactions involving N-tosylhydrazones continues to be an active area of research, with ongoing efforts to expand their synthetic utility and explore new catalytic systems. thieme-connect.combohrium.com

Overview of 4-Bromobenzaldehyde (B125591) Tosylhydrazone as a Strategic Chemical Intermediate

4-Bromobenzaldehyde tosylhydrazone is a specific N-tosylhydrazone derived from 4-bromobenzaldehyde. This particular compound serves as a highly strategic intermediate in organic synthesis due to the presence of two key functional handles: the tosylhydrazone group and the bromo substituent on the aromatic ring.

The tosylhydrazone moiety provides the versatile reactivity discussed previously, allowing for its conversion into a diazo or carbene species for subsequent transformations. The bromine atom, on the other hand, is a versatile functional group that can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity makes 4-bromobenzaldehyde tosylhydrazone a valuable building block for the synthesis of complex molecules where further functionalization of the aromatic ring is desired.

For instance, the bromine atom can be replaced with various aryl, alkyl, or alkynyl groups, while the tosylhydrazone can be used to introduce a new substituent at the benzylic position. This orthogonal reactivity allows for a stepwise and controlled construction of intricate molecular scaffolds.

The synthesis of 4-bromobenzaldehyde itself can be achieved through various methods, including the oxidation of p-bromotoluene. guidechem.comlookchem.com The subsequent reaction with tosylhydrazine provides 4-bromobenzaldehyde tosylhydrazone. nih.gov

Table 1: Key Reactions and Applications of N-Tosylhydrazones

| Reaction Type | Catalyst/Reagent | Bond Formed | Application |

| Cross-Coupling | Palladium, Copper | C-C, C-N, C-O, C-S | Synthesis of substituted alkenes, biaryls, and heterocycles |

| Cyclopropanation | Rhodium, Copper | C-C | Synthesis of cyclopropanes |

| C-H Insertion | Rhodium, Palladium | C-C, C-H | Functionalization of unactivated C-H bonds |

| Shapiro Reaction | Strong Base (e.g., n-BuLi) | C=C | Synthesis of alkenes |

| Bamford-Stevens Reaction | Base (e.g., NaOMe) | C=C | Synthesis of alkenes |

The strategic placement of the bromo group on the phenyl ring of 4-bromobenzaldehyde tosylhydrazone opens up possibilities for multi-component reactions, where both the tosylhydrazone and the aryl bromide functionalities can be sequentially or concurrently utilized to build molecular complexity. nih.gov This has been demonstrated in one-pot procedures involving the reaction of 4-bromobenzaldehyde, tosylhydrazide, and arylboronic acids to generate complex products. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJBUIWCUYKVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromobenzaldehyde Tosylhydrazone

Direct Condensation Approaches

The most straightforward method for the synthesis of 4-bromobenzaldehyde (B125591) tosylhydrazone involves the direct condensation of its two constituent components: 4-bromobenzaldehyde and p-toluenesulfonylhydrazide. This approach is widely employed due to its simplicity and generally high efficiency.

Reaction of 4-Bromobenzaldehyde with p-Toluenesulfonylhydrazide

The direct reaction between 4-bromobenzaldehyde and p-toluenesulfonylhydrazide is a classic condensation reaction that results in the formation of a C=N bond and the elimination of a water molecule. This transformation can be carried out under various conditions, ranging from conventional solvent-based methods to more recent environmentally benign solvent-free protocols.

In a typical laboratory preparation, the two reactants are mixed in a suitable solvent, often with the aid of an acid catalyst to facilitate the reaction. A common procedure involves dissolving p-toluenesulfonylhydrazide in a solvent like methanol (B129727), followed by the addition of 4-bromobenzaldehyde. The reaction often proceeds exothermically, and the product crystallizes out of the solution upon standing or cooling, allowing for easy isolation by filtration.

Recent advancements in green chemistry have led to the development of solvent-free methods for the synthesis of tosylhydrazones. One such method involves the mechanical grinding of the aldehyde and the hydrazide at room temperature. This technique offers several advantages, including significantly reduced reaction times, cleaner reaction profiles, and the elimination of solvent waste. For instance, the solvent-free grinding of an aromatic aldehyde and p-toluenesulfonylhydrazide can lead to the formation of the corresponding tosylhydrazone in quantitative yield within minutes.

| Reactants | Catalyst/Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzaldehyde, p-Toluenesulfonylhydrazide | Methanol | Room Temperature | Minutes | High | figshare.com |

| Aromatic Aldehydes, p-Toluenesulfonylhydrazide | Solvent-free grinding | Room Temperature | ~1 min | >95% | nih.gov |

In Situ Generation Protocols from Aldehyde Precursors

In certain synthetic strategies, it is advantageous to generate 4-bromobenzaldehyde tosylhydrazone in situ, meaning it is formed within the reaction mixture and immediately consumed in a subsequent transformation. This approach is particularly common in multi-component reactions where the sequential addition of reagents allows for the construction of complex molecules in a single pot.

A notable example involves a one-pot, four-component reaction for the synthesis of 4-benzyl-1,1'-biphenyl derivatives. In this process, a 4-bromobenzaldehyde derivative is first reacted with tosylhydrazide in a solvent such as 1,4-dioxane (B91453) at an elevated temperature (e.g., 80 °C) to form the corresponding tosylhydrazone in situ. Following the formation of the tosylhydrazone, other reagents, such as an arylboronic acid and a palladium catalyst, are added to the reaction mixture to proceed with further transformations. This methodology streamlines the synthetic process, avoiding the need to isolate and purify the intermediate tosylhydrazone. researchgate.net

| Starting Materials | Reaction Step 1 (Tosylhydrazone Formation) | Subsequent Reaction | Key Feature | Reference |

|---|---|---|---|---|

| 4-bromobenzaldehyde derivative, tosylhydrazide, arylboronic acid, palladium catalyst | 4-bromobenzaldehyde derivative + tosylhydrazide in 1,4-dioxane at 80 °C for 2h | Palladium-catalyzed cross-coupling | Intermediate tosylhydrazone is not isolated | researchgate.net |

Strategic Derivatization from Aldehyde and Hydrazide Components

Beyond the direct formation of 4-bromobenzaldehyde tosylhydrazone, its constituent parts, the aldehyde and the hydrazide, can be involved in more complex, strategic derivatizations where the tosylhydrazone moiety is formed as part of a larger molecular framework in a single, orchestrated process. These methods often employ transition metal catalysis to achieve transformations that are not possible through simple condensation.

An example of such a strategy is the palladium-catalyzed three-component coupling reaction of an o-bromobenzaldehyde, an N-tosylhydrazone, and methanol. While this specific example uses an ortho-substituted bromobenzaldehyde, the principle can be conceptually extended. In this type of reaction, the tosylhydrazone, which can be pre-formed or generated in situ, acts as a carbene precursor. The palladium catalyst orchestrates a coupling cascade involving the aryl bromide, the carbene derived from the tosylhydrazone, and the third component (methanol in this case). This leads to the formation of a highly functionalized product in a single step. Such reactions showcase the versatility of tosylhydrazones as key building blocks in modern organic synthesis, where their derivatization is integrated into a more complex bond-forming sequence.

| Reaction Type | Key Reactants | Catalyst | Key Transformation | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Three-Component Coupling | o-Bromobenzaldehyde, N-Tosylhydrazone, Methanol | Palladium complex | Formation of a complex molecular structure via a catalytic cascade involving a carbene intermediate from the tosylhydrazone. | researchgate.net |

Reactivity and Mechanistic Insights

Bamford-Stevens Reaction and its Mechanistic Variations

The Bamford-Stevens reaction involves the treatment of tosylhydrazones with a strong base to yield alkenes. wikipedia.orgorganic-chemistry.orgadichemistry.comarkat-usa.orgjk-sci.comquimicaorganica.org The reaction pathway is highly dependent on the nature of the solvent employed, which determines whether the key intermediate is a carbene or a carbocation. adichemistry.comquimicaorganica.orgalfa-chemistry.com

The initial and pivotal step in the Bamford-Stevens reaction of 4-bromobenzaldehyde (B125591) tosylhydrazone is the formation of a diazo compound upon treatment with a base. wikipedia.orgadichemistry.com The base, typically an alkoxide such as sodium methoxide, deprotonates the tosylhydrazone, leading to the elimination of the p-toluenesulfinate anion and the formation of the corresponding 4-bromophenyldiazomethane. adichemistry.comunacademy.com This diazo intermediate is a crucial branching point in the reaction mechanism. wikipedia.orgadichemistry.com In some instances, these diazo compounds can be isolated, although they are often generated and used in situ due to their potential instability. organic-chemistry.org

The formation of the diazo intermediate is a general feature of the Bamford-Stevens reaction for a wide range of aldehydes and ketones, including aromatic derivatives like 4-bromobenzaldehyde tosylhydrazone. wikipedia.orgunacademy.com The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the stability and reactivity of the resulting diazo compound.

In aprotic solvents, the decomposition of the 4-bromophenyldiazomethane intermediate proceeds via the loss of dinitrogen gas (N₂) to generate a highly reactive 4-bromophenylcarbene. adichemistry.comalfa-chemistry.com This carbene is an electron-deficient species that readily undergoes further reactions to achieve a more stable electronic configuration.

The primary pathway for the stabilization of the generated carbene is through a 1,2-hydride shift, if an adjacent C-H bond is available, or through other rearrangement reactions. For 4-bromobenzaldehyde tosylhydrazone, which is derived from an aldehyde, the resulting carbene has an adjacent hydrogen atom. However, in the absence of other reactants, the carbene can participate in various reactions, including insertions into C-H bonds or additions to double bonds if present in the reaction mixture. The use of aprotic solvents generally favors the formation of less-substituted alkenes, often with a predominance of the Z-isomer. wikipedia.orgjk-sci.com

Table 1: Mechanistic Pathway in Aprotic Solvents

| Step | Reactant | Intermediate | Product of Step |

| 1 | 4-Bromobenzaldehyde Tosylhydrazone + Base | Diazoalkane | 4-Bromophenyldiazomethane |

| 2 | 4-Bromophenyldiazomethane | Carbene | 4-Bromophenylcarbene + N₂ |

| 3 | 4-Bromophenylcarbene | - | Rearrangement/Insertion Products |

Carbocation Formation and Hydrogen Shifts in Protic Solvents

When the Bamford-Stevens reaction is conducted in protic solvents, such as glycols or alcohols, the mechanism shifts from a carbene pathway to one involving a carbocation. adichemistry.comquimicaorganica.orgalfa-chemistry.comuomustansiriyah.edu.iq In this scenario, the initially formed 4-bromophenyldiazomethane is protonated by the solvent to yield a diazonium ion. adichemistry.com This diazonium ion is unstable and rapidly loses dinitrogen to form a 4-bromobenzyl carbocation. adichemistry.comuomustansiriyah.edu.iq

This carbocation is then susceptible to reaction with nucleophiles present in the medium or can undergo elimination of a proton to form an alkene. uomustansiriyah.edu.iq The formation of carbocations can sometimes lead to rearrangements, such as Wagner-Meerwein shifts, to form more stable carbocationic intermediates, although this is less common for simple aromatic systems. adichemistry.com The use of protic solvents typically results in the formation of the more thermodynamically stable, and thus more substituted, alkene product, often as a mixture of E and Z isomers. wikipedia.orgjk-sci.com

Table 2: Mechanistic Pathway in Protic Solvents

| Step | Reactant | Intermediate | Product of Step |

| 1 | 4-Bromobenzaldehyde Tosylhydrazone + Base | Diazoalkane | 4-Bromophenyldiazomethane |

| 2 | 4-Bromophenyldiazomethane + Protic Solvent | Diazonium Ion | 4-Bromobenzyldiazonium Ion |

| 3 | 4-Bromobenzyldiazonium Ion | Carbocation | 4-Bromobenzyl Carbocation + N₂ |

| 4 | 4-Bromobenzyl Carbocation | - | Alkene/Substitution Products |

Regioselectivity and Stereochemical Control in Alkene Product Formation

The regioselectivity of the Bamford-Stevens reaction is a direct consequence of the reaction conditions. As a general trend, the use of aprotic solvents, proceeding through a carbene intermediate, tends to yield the less substituted (kinetically favored) alkene. adichemistry.com Conversely, protic conditions, which favor a carbocation pathway, generally lead to the more substituted (thermodynamically favored) alkene. adichemistry.comarkat-usa.org For 4-bromobenzaldehyde tosylhydrazone, which lacks alpha-protons on the carbonyl carbon, the primary alkene product would be styrene (B11656) derivatives if the carbene or carbocation were to react with a suitable coupling partner.

The stereoselectivity of the reaction is also influenced by the solvent. Aprotic conditions often lead to a predominance of the Z-alkene, while protic conditions typically produce a mixture of E and Z isomers. wikipedia.orgjk-sci.com The indiscriminate nature of the 1,2-rearrangement of the carbene center can sometimes result in a mixture of alkene products, making stereoselective synthesis challenging under certain thermal conditions. unacademy.com

Shapiro Reaction and its Synthetic Utility

A close relative of the Bamford-Stevens reaction is the Shapiro reaction, which also utilizes tosylhydrazones but employs two equivalents of a strong organolithium base, such as n-butyllithium or methyllithium. arkat-usa.orgwikipedia.orgunirioja.es This modification in the base leads to a distinct mechanistic pathway and offers a powerful method for the synthesis of alkenes, often with high regioselectivity. adichemistry.comwikipedia.org

In the Shapiro reaction, the first equivalent of the organolithium base deprotonates the tosylhydrazone. The second equivalent then abstracts a proton from the carbon atom adjacent to the hydrazone, leading to the formation of a dianion. wikipedia.orgunirioja.es This dianion then undergoes an elimination reaction, losing the p-toluenesulfinate group and dinitrogen to generate a vinyllithium (B1195746) intermediate. wikipedia.orgunirioja.es

For 4-bromobenzaldehyde tosylhydrazone, this process would result in the formation of a 1-(4-bromophenyl)vinyllithium species. The directionality of the initial deprotonation is controlled by the stereochemistry of the hydrazone, with deprotonation generally occurring cis to the tosylamide group due to coordination with the lithium cation. wikipedia.org The resulting vinyllithium reagent is a potent nucleophile and can be trapped with a variety of electrophiles, most commonly a proton source like water to yield the corresponding alkene (in this case, 4-bromostyrene). unirioja.es This reaction generally provides the less substituted alkene with high regioselectivity, making it a valuable tool in organic synthesis. adichemistry.comarkat-usa.org

Regioselective Deprotonation and Stereochemical Outcomes

The Shapiro reaction, a process that converts tosylhydrazones into alkenes, relies on the regioselective deprotonation of the tosylhydrazone by a strong base, typically an organolithium reagent. unirioja.eswikipedia.org The reaction begins with the deprotonation of the hydrazone, followed by the abstraction of an α-hydrogen to form a carbanion. unirioja.es The stereochemistry of the hydrazone controls the directionality of the reaction, with deprotonation occurring cis to the tosylamide group due to coordination with the nitrogen atom. wikipedia.org This kinetically favored deprotonation at the less substituted site leads to the formation of the less substituted vinyllithium intermediate. wikipedia.org

While the Shapiro reaction traditionally yields the less substituted olefin (kinetic product), the Bamford-Stevens reaction can produce the more substituted olefin (thermodynamic product) depending on the base used. arkat-usa.org DFT studies have suggested that modifying the acidity of the internal protons by altering the functional group at the internal position could significantly affect the regioselectivity, potentially leading to the internal alkene as the major product. unirioja.es

Electrophilic Quenching of Vinyllithium Species

The vinyllithium species generated from the deprotonation of 4-bromobenzaldehyde tosylhydrazone is a versatile intermediate that can be trapped by various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. unirioja.es This allows for the synthesis of a wide range of functionalized alkenes.

Common electrophiles used to quench the vinyllithium intermediate include:

Iodine: Trapping with iodine introduces an iodine atom at the vinyl position, yielding a vinyl iodide.

Trimethylsilyl Chloride (TMSCl): Quenching with TMSCl results in the formation of a vinylsilane.

Aldehydes: Reaction with aldehydes produces allylic alcohols.

A modified Shapiro reaction using bismesitylmagnesium (Mes₂Mg) as the base has been shown to be highly efficient for the electrophilic quenching of the intermediate derived from tosylhydrazones. organic-chemistry.org This method offers high selectivity towards the introduced electrophiles and provides good yields of functionalized styrenes. organic-chemistry.org It is particularly effective with Weinreb amides as electrophiles, yielding aryl enones. organic-chemistry.org

Catalytic Modifications and Enhanced Methodologies

Efforts to improve the efficiency and applicability of reactions involving tosylhydrazones have led to the development of catalytic modifications. A significant advancement is the development of a catalytic version of the Shapiro reaction, where a stoichiometric amount of base is replaced by catalytic amounts of lithium amides. unirioja.es

Magnesium-mediated modifications of the Shapiro reaction, utilizing reagents like bismesitylmagnesium, provide an efficient alternative to traditional lithium-based methods. organic-chemistry.org These protocols often operate at more convenient temperatures and require smaller excesses of base and electrophile. organic-chemistry.org The use of LiCl as an additive has been shown to enhance reactivity in these magnesium-based systems. organic-chemistry.org

Furthermore, a sulfur-mediated olefination of N-tosylhydrazones has been developed as a metal-free method for synthesizing highly substituted alkenes, including tetraarylethylenes. nih.gov This reaction proceeds via key intermediates such as a diazo compound, a thioketone, and a thiirane. nih.gov

Advanced Carbene and Diazo Chemistry

N-Tosylhydrazones as Stable Surrogates for Unstable Diazo Compounds

N-tosylhydrazones, such as 4-bromobenzaldehyde tosylhydrazone, serve as stable and safe precursors for the in situ generation of otherwise unstable diazo compounds. rsc.orgbristol.ac.ukfigshare.com Diazo compounds are valuable reagents in organic synthesis but are often toxic and explosive, limiting their widespread use. bristol.ac.ukfigshare.com The Bamford-Stevens reaction allows for the clean conversion of tosylhydrazone salts into diazo compounds under mild conditions, often facilitated by a phase-transfer catalyst. figshare.com This in situ generation keeps the concentration of the diazo compound low, which is crucial for safety and for the success of subsequent metal-catalyzed reactions. bristol.ac.uk This strategy has been successfully employed in various transformations, including Wittig olefination, sulfur ylide mediated epoxidation, aziridination, and cyclopropanation reactions. figshare.com

Transition Metal-Catalyzed Generation of Carbenes

The diazo compounds generated in situ from N-tosylhydrazones are key precursors for the formation of metal carbene intermediates through reactions with various transition metals. wiley.comacs.orgnih.gov These highly reactive species are central to a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium: Palladium catalysts are widely used to couple N-tosylhydrazones with organic halides, arylboronic acids, and terminal alkynes. acs.orgnih.govmdpi.com The key mechanistic step often involves the migratory insertion of a palladium carbene. acs.orgnih.govacs.org For instance, a palladium-catalyzed three-component reaction of o-bromobenzaldehyde, an N-tosylhydrazone, and methanol (B129727) has been developed to synthesize 2-benzylbenzoic esters. acs.orgacs.orgnih.gov The choice of ligand (monodentate vs. bidentate) can control the chemoselectivity of the reaction, leading to different products. acs.org

Rhodium: Rhodium catalysts are effective in promoting B-H bond insertion reactions of unstabilized diazo compounds generated from tosylhydrazones. researchgate.net This provides a method for the synthesis of organoborane products. researchgate.net Chiral dirhodium catalysts have been used to achieve asymmetric versions of these reactions with high enantioselectivity. researchgate.net

Cobalt: Cobalt complexes, particularly four-coordinated planar cobalt(II) species, act as metalloradical catalysts that react with diazo compounds to form reactive cobalt(III) carbene-radicals. zendy.io These intermediates are capable of efficient cyclopropanation and C(sp³)-H bond functionalization. zendy.io

The combination of carbene formation and cross-coupling in a single catalytic cycle has expanded the synthetic utility of N-tosylhydrazones, making them versatile partners in transition-metal-catalyzed reactions. acs.orgnih.gov

Intramolecular Carbene Rearrangements and Cascade Reactions

Carbenes generated from tosylhydrazones can undergo intramolecular reactions, leading to the formation of complex cyclic structures through cascade or tandem processes. rsc.orgbaranlab.org These reactions are highly efficient as multiple transformations occur in a single pot under one set of reaction conditions. baranlab.org

An example of an intramolecular carbene reaction is the thermolysis of tosylhydrazones of meso-formyl-β-octaalkylporphyrinoids, which results in the exclusive formation of cyclopentane-fused porphyrinoids via intramolecular carbene C-H insertion. rsc.org

Cascade reactions initiated by carbenes can be quite complex. For instance, researchers have described a cascade catalysis using an N-heterocyclic carbene (NHC) catalyst to synthesize dihydropyranones from cyclopropyl (B3062369) enol esters in a single step. rsc.org While often substrate-dependent, these cascade reactions provide a powerful tool for building molecular complexity efficiently. baranlab.org

Cycloaddition Reactions Initiated by 4-Bromobenzaldehyde Tosylhydrazone

4-Bromobenzaldehyde tosylhydrazone is a key reactant in several cycloaddition strategies, leading to the synthesis of important heterocyclic structures. These reactions are characterized by their unique mechanisms and the formation of reactive intermediates.

[2+2+1] Cycloaddition for Isoxazoline (B3343090) Synthesis

A novel and efficient [2+2+1] cycloaddition reaction has been developed for the synthesis of isoxazolines, which are significant structural motifs in many bioactive molecules and pharmaceuticals. rsc.orgrsc.org This method utilizes N-tosylhydrazones, such as the one derived from 4-bromobenzaldehyde, along with tert-butyl nitrite (B80452) (TBN) and various alkenes. rsc.orgnih.govscispace.com The process is known for its broad substrate scope, high tolerance for various functional groups, and its ability to proceed under mild conditions, even in the presence of air and moisture. rsc.orgscispace.com

The reaction, catalyzed by copper(II) chloride, involves the in situ generation of the N-tosylhydrazone from 4-bromobenzaldehyde and p-toluenesulfonylhydrazide. rsc.orgnih.gov This is followed by its reaction with an alkene and TBN. nih.gov This one-pot process has been successfully applied to the functionalization of complex and bioactive molecules, yielding the corresponding isoxazolines in moderate to good yields. rsc.orgnih.gov

Table 1: Examples of Isoxazoline Synthesis using 4-Bromobenzaldehyde Tosylhydrazone

| Alkene Reactant | Product | Yield (%) |

|---|---|---|

| Ethyl acrylate | Ethyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate | 85 |

| Styrene | 3-(4-Bromophenyl)-5-phenyl-4,5-dihydroisoxazole | 78 |

| 1-Octene | 3-(4-Bromophenyl)-5-hexyl-4,5-dihydroisoxazole | 72 |

Data sourced from studies on [2+2+1] cycloaddition reactions. rsc.orgnih.gov

Proposed Mechanisms via Nitronate Intermediates

The mechanism of the [2+2+1] cycloaddition for isoxazoline synthesis is distinct from traditional methods that involve nitrile oxides. rsc.orgscispace.com Experimental evidence and density functional theory (DFT) calculations suggest a pathway involving the formation of a nitronate intermediate. nih.gov

The proposed mechanism begins with the base-mediated conversion of the N-tosylhydrazone to a diazo compound. nih.gov This diazo compound then reacts with tert-butyl nitrite (TBN), facilitated by a copper catalyst, to generate a nitronate intermediate. nih.gov This key intermediate then undergoes a [3+2] cycloaddition with an alkene to form a cycloadduct. rsc.orgnih.gov The final step is the elimination of a tert-butyloxy group to yield the desired isoxazoline. rsc.orgnih.gov Although the nitronate intermediate is highly reactive and has not been isolated, its presence has been detected through high-resolution mass spectrometry, supporting the proposed mechanistic pathway. nih.gov

Palladium-Catalyzed Carbene Migratory Insertion in Diels-Alder Reactions

In the realm of palladium catalysis, N-tosylhydrazones are precursors to palladium-carbene intermediates, which can undergo migratory insertion. nih.govnih.gov A notable application is in a three-component Diels-Alder reaction. Researchers have proposed that the reaction of an aryl halide with an N-tosylhydrazone derived from 2-methylindole-3-carboxaldehydes could generate an indole-2,3-quinodimethane intermediate via palladium carbene migratory insertion and subsequent C(sp³)–H bond activation. researchgate.net This highly reactive intermediate could then participate in a Diels-Alder reaction with a suitable dienophile. researchgate.net This strategy highlights the potential of using tosylhydrazones like 4-bromobenzaldehyde tosylhydrazone to generate reactive dienes for cycloaddition reactions.

Cross-Coupling Transformations

4-Bromobenzaldehyde tosylhydrazone also participates in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of complex molecular frameworks.

Reductive Coupling with Organoboron Reagents in Multi-Component Reactions

A significant advancement in carbon-carbon bond formation is the metal-free reductive coupling of N-tosylhydrazones with organoboron reagents, specifically boronic acids. nih.govorganic-chemistry.org This reaction is highly general and exhibits excellent functional group tolerance. nih.govorganic-chemistry.org The process involves the thermal decomposition of the tosylhydrazone in the presence of a base to form a diazo compound. organic-chemistry.org This diazo intermediate then reacts with the boronic acid to yield the reductive coupling product. organic-chemistry.org

This methodology can be viewed as a reductive coupling of the parent carbonyl compound, offering a more direct synthetic route than many traditional methods. nih.govorganic-chemistry.org The reaction is scalable and does not require an inert atmosphere or dry solvents, adding to its practical utility. organic-chemistry.org This approach is particularly effective for the synthesis of biarylmethanes, which are common structural motifs in pharmaceuticals. organic-chemistry.org

Palladium-Catalyzed Three-Component Reactions with Aromatic Aldehydes and Nucleophiles

Palladium catalysis facilitates three-component coupling reactions involving N-tosylhydrazones. For instance, a ligand-controlled palladium-catalyzed three-component reaction of o-bromobenzaldehyde, an N-tosylhydrazone, and methanol has been developed. researchgate.netnih.gov This reaction demonstrates broad substrate scope and good functional group compatibility, utilizing readily available starting materials. researchgate.net

Another example is the palladium-catalyzed three-component cross-coupling of a vinyl iodide, an N-tosylhydrazone, and a carbon nucleophile. nih.gov The proposed mechanism for this transformation involves a palladium-carbene migratory insertion. nih.gov Furthermore, palladium-catalyzed carbonylation reactions of aryl bromides can be coupled with tosylhydrazones to synthesize various carbonyl derivatives. nih.govthieme-connect.de These multi-component reactions showcase the versatility of 4-bromobenzaldehyde tosylhydrazone as a coupling partner in palladium-catalyzed transformations.

Ligand Effects on Chemoselectivity (e.g., C-C vs. C-O Bond Formation)

The chemoselectivity of reactions involving 4-bromobenzaldehyde tosylhydrazone, particularly in the context of transition metal-catalyzed processes, is profoundly influenced by the nature of the ligands coordinated to the metal center. These ligands can dictate the reaction's course, steering it towards either carbon-carbon (C-C) or carbon-oxygen (C-O) bond formation.

In a palladium-catalyzed three-component reaction of o-bromobenzaldehyde, N-tosylhydrazone, and methanol, the choice of ligand was found to be critical in controlling the reaction outcome. acs.org While this study does not use the exact 4-bromo isomer, the principles of ligand influence on chemoselectivity are broadly applicable. Such reactions proceed through the formation of a palladium-carbene intermediate derived from the tosylhydrazone. chemrxiv.org The electronic and steric properties of the ancillary ligands on the palladium center can influence the subsequent migratory insertion step, thereby determining whether a C-C or C-O bond is formed. For instance, electron-donating ligands can enhance the nucleophilicity of the palladium center, potentially favoring pathways that lead to C-O bond formation with an alcohol, while bulkier ligands might sterically hinder certain approaches of the coupling partners, thus altering the product distribution.

The following table summarizes the generalized effect of ligand classes on the chemoselectivity of reactions involving arylbromide-derived tosylhydrazones and nucleophiles.

| Ligand Type | General Electronic/Steric Properties | Predominant Bond Formation | Plausible Rationale |

| Electron-rich phosphines (e.g., trialkylphosphines) | Strong σ-donors | Often favors C-O bond formation | Increases electron density on the metal center, enhancing its affinity for heteroatom nucleophiles. |

| Electron-deficient phosphines (e.g., triarylphosphines with electron-withdrawing groups) | π-acceptors | May favor C-C bond formation | Reduces electron density on the metal, potentially facilitating reductive elimination to form C-C bonds. |

| Bulky phosphines (e.g., Buchwald-type ligands) | Large cone angle | Can influence regioselectivity and favor specific coupling pathways | Steric hindrance can direct the coupling partners to react in a specific orientation, influencing the chemoselectivity. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Versatile, can be tuned for either C-C or C-O bond formation | The electronic and steric properties of the NHC can be finely adjusted to control the reactivity of the metal center. |

It is important to note that the interplay of ligand effects, substrate electronics, and reaction conditions (temperature, solvent, base) is complex and can lead to varied outcomes.

Strategic Utilization of the Bromo Substituent for Subsequent Functionalization

The bromo substituent on the phenyl ring of 4-bromobenzaldehyde tosylhydrazone is not merely a passive functionality. Instead, it serves as a valuable synthetic handle for a wide array of subsequent chemical transformations, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the construction of more complex molecules in a sequential or one-pot manner.

One prominent strategy involves the initial reaction at the tosylhydrazone moiety, followed by a cross-coupling reaction at the C-Br bond. A notable example is the multi-component one-pot reaction involving the in situ generated N-tosylhydrazone of 4-bromoacetophenone (a closely related ketone analog), an arylboronic acid, and a subsequent Suzuki coupling. nih.gov In this approach, a reductive coupling first forms a Csp²-Csp³ bond, yielding a 4-bromo-diarylmethane intermediate. Without isolation, this intermediate is then subjected to a palladium-catalyzed Suzuki coupling with another arylboronic acid to form a Csp²-Csp² bond, ultimately affording 4-benzyl-1,1'-biphenyl derivatives. nih.gov This demonstrates the synthetic utility of the bromo group as a site for further elaboration after the initial transformation of the carbonyl precursor.

The bromo group can also be a precursor for other functional groups. For instance, the synthesis of azide-functionalized para-bromobenzaldehyde has been reported, where the bromo-substituted ring serves as the foundational scaffold for introducing an azide (B81097) group via a multi-step sequence. beilstein-journals.org This azide functionality can then participate in "clickable" reactions, highlighting the strategic importance of the initial bromo-aldehyde in creating versatile building blocks.

Furthermore, the bromo substituent is crucial in palladium-catalyzed carbene coupling reactions of N-tosylhydrazones and arylbromides for the synthesis of cross-conjugated polymers. rsc.org In these polymerizations, the bifunctional nature of a monomer derived from a brominated aromatic aldehyde and a tosylhydrazone would be exploited, with the bromo group participating in the cross-coupling that forms the polymer backbone.

The following table illustrates the strategic use of the bromo substituent in derivatives of 4-bromobenzaldehyde.

| Initial Reaction at Tosylhydrazone | Subsequent Reaction at Bromo Group | Resulting Transformation | Example Product Class |

| Reductive coupling with arylboronic acid | Suzuki coupling with another arylboronic acid | Sequential C-C bond formations | 4-Benzyl-1,1'-biphenyls nih.gov |

| Formation of a palladium-carbene complex | Oxidative addition/reductive elimination in polymerization | Polymer chain growth | Poly(arylene-1,1-vinylidene)s rsc.org |

| Protection and ortho-functionalization | Retention for further modification | Introduction of new functionalities on the ring | Azide-functionalized benzaldehydes beilstein-journals.org |

Advanced Applications in Complex Molecule Synthesis

Facilitating the Construction of Diverse Organic Frameworks

4-Bromobenzaldehyde (B125591) tosylhydrazone serves as a valuable precursor in the generation of diazo compounds, which are highly reactive intermediates essential for constructing a variety of organic frameworks. The pyrolysis of the sodium salt of 4-bromobenzaldehyde tosylhydrazone, a method known as the Bamford–Stevens reaction, yields the corresponding diazo compound. orgsyn.org This reactive species can then participate in a range of chemical transformations, including cyclopropanations, C-H insertions, and rearrangements, to forge complex molecular architectures.

The versatility of 4-bromobenzaldehyde tosylhydrazone is further demonstrated in its use in multicomponent reactions. For instance, it has been employed in the synthesis of N-aryl-4-aryldihydropyridines, which are scaffolds of significant interest due to their potential biological activities. nih.gov In these reactions, 4-bromobenzaldehyde acts as the aldehyde component, reacting with an arylamine, a 1,3-dicarbonyl compound, and a nitrile source to construct the dihydropyridine (B1217469) core. nih.gov

Furthermore, the bromine atom on the benzaldehyde (B42025) ring provides a handle for further functionalization through cross-coupling reactions. This allows for the introduction of various substituents, thereby enabling the synthesis of a diverse library of organic compounds with tailored properties. For example, Sonogashira coupling of 4-bromobenzaldehyde with terminal alkynes has been utilized to create more complex aldehyde precursors for the synthesis of bis-(imino-1,8-naphthalimide) derivatives, which are of interest for their optical and electrochemical properties. researchgate.net

Contribution to Natural Product Total Synthesis (e.g., Taxol, Phytocassane D)

The total synthesis of complex natural products represents a pinnacle of achievement in organic chemistry, often requiring innovative strategies and robust chemical transformations. bohrium.com While a direct role of 4-bromobenzaldehyde tosylhydrazone in the completed total syntheses of Taxol and Phytocassane D is not explicitly detailed in the provided search results, the methodologies involving its precursor, 4-bromobenzaldehyde, and related tosylhydrazones are central to the logic of synthesizing such complex molecules.

The synthesis of Taxol, a potent anticancer agent, is a monumental challenge due to its intricate polycyclic structure. nih.govwikipedia.org Various total syntheses of Taxol have been reported, each employing a unique strategy. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net Although not directly using 4-bromobenzaldehyde tosylhydrazone, these syntheses often rely on the formation of key carbon-carbon bonds and the precise installation of functional groups, transformations where tosylhydrazone chemistry is highly valuable. For instance, the Shapiro reaction, which involves the decomposition of tosylhydrazones to vinyl lithium species, is a powerful tool for forming C=C bonds and could be conceptually applied in the assembly of the complex ring systems found in natural products like Taxol.

The synthesis of other complex natural products also benefits from the reactivity of tosylhydrazones. The Li synthesis of Taxol, for example, involved the selective formation of a tosylhydrazone to facilitate a key reduction step in the construction of the intricate core structure. organic-chemistry.org This highlights the strategic importance of tosylhydrazone chemistry in navigating the challenges of natural product synthesis.

Synthesis of Precursors to Bioactive and Pharmaceutical Molecules

4-Bromobenzaldehyde tosylhydrazone and its parent aldehyde are instrumental in the synthesis of precursors for a wide array of bioactive and pharmaceutical molecules, including carbonic anhydrase inhibitors, anticancer agents, and antibacterial agents.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibitors are used to treat conditions like glaucoma and epilepsy. nih.govdrugbank.com The development of selective carbonic anhydrase inhibitors is an active area of research. nih.gov While a direct synthesis of carbonic anhydrase inhibitors using 4-bromobenzaldehyde tosylhydrazone is not specified, the structural motifs present in many inhibitors often derive from substituted aromatic aldehydes. For example, sulfonamide-bearing N-aryl-substituted dihydropyridines, which can be synthesized using 4-bromobenzaldehyde, have been shown to inhibit carbonic anhydrase isoenzymes. nih.gov The general applicability of 4-bromobenzaldehyde in forming various heterocyclic and aromatic scaffolds makes it a relevant starting material in the design of novel carbonic anhydrase inhibitors. medchemexpress.com

Anticancer Agents

The quest for novel anticancer agents is a major focus of medicinal chemistry. nih.gov 4-Bromobenzaldehyde and its derivatives have been utilized in the synthesis of compounds with potential anticancer activity. For instance, N-tosylhydrazone derivatives have been synthesized and evaluated for their anticancer potential against triple-negative breast cancer cell lines. nih.gov Additionally, 4-bromobenzaldehyde has been used in the synthesis of flavone (B191248) acetic acid compounds and isoquinoline (B145761) derivatives, both of which have shown promise as anticancer agents. guidechem.com The ability to generate complex molecules from this starting material allows for the exploration of new chemical space in the search for effective cancer therapies.

Antibacterial Agents

The rise of antimicrobial resistance necessitates the development of new antibacterial agents. nih.gov 4-Bromobenzaldehyde has been incorporated into various molecular frameworks to create compounds with antibacterial properties. For example, it has been used in the synthesis of 4-aminoquinoline-hydrazone hybrids, some of which have shown significant activity against clinically relevant bacterial strains. nih.gov Furthermore, 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which could be conceptually derived from related bromo-benzaldehydes, have been screened for their antibacterial activities. nih.gov

Development of Scalable and Practical Synthetic Protocols

The transition of a synthetic route from a laboratory-scale experiment to a large-scale industrial process requires the development of scalable and practical protocols. Research into the synthesis of N-tosylhydrazones has led to the development of efficient and environmentally friendly methods. One such method involves the grinding of an aromatic aldehyde, such as 4-bromobenzaldehyde, with 4-methylbenzenesulfonohydrazide (B56588) under solvent-free conditions at room temperature. nih.gov This approach offers several advantages, including short reaction times, a clean process, simple workup, and easy purification, making it a potentially scalable and practical protocol. nih.gov

The synthesis of 4-bromobenzaldehyde itself has been the subject of optimization for large-scale production. guidechem.com Various methods have been explored, including the oxidation of p-bromotoluene and the bromination of benzaldehyde. orgsyn.orgorgsyn.org The development of efficient and cost-effective routes to this key starting material is crucial for its widespread application in the synthesis of more complex molecules.

Examination of Functional Group Tolerance and Compatibility in Reaction Design

The success of a multi-step synthesis often hinges on the compatibility of the reagents and reaction conditions with the various functional groups present in the molecule. The reactions involving 4-bromobenzaldehyde tosylhydrazone and its precursor aldehyde demonstrate a good degree of functional group tolerance.

For instance, the solvent-free synthesis of N-tosylhydrazones by grinding is a mild process that is likely compatible with a wide range of functional groups. nih.gov The selective photoreduction of 4-bromobenzaldehyde has been studied in different solvents, showing that the reaction can be directed towards either carbonyl reduction or debromination, highlighting the importance of reaction conditions in controlling selectivity. chemicalbook.com

In the context of cross-coupling reactions, the bromine atom of 4-bromobenzaldehyde can be selectively reacted in the presence of other functional groups, such as the aldehyde moiety, allowing for sequential functionalization. This is a critical aspect of modern synthetic strategy, enabling the efficient construction of complex molecules. The use of protecting groups, as seen in the synthesis of azide-functionalized bromoarylaldehydes, further expands the scope of compatible functional groups by temporarily masking reactive sites. nih.gov

The following table provides a summary of the key applications and synthetic methodologies discussed:

| Application/Methodology | Description | Key Features |

| Organic Framework Synthesis | Use of 4-bromobenzaldehyde tosylhydrazone to generate diazo intermediates for constructing diverse molecular architectures. | Versatile, allows for cyclopropanations, C-H insertions, and multicomponent reactions. |

| Natural Product Synthesis | Strategic use of tosylhydrazone chemistry in the total synthesis of complex molecules like Taxol. | Enables key bond formations and functional group manipulations. |

| Bioactive Molecule Synthesis | Precursor to carbonic anhydrase inhibitors, anticancer, and antibacterial agents. | Provides a versatile scaffold for medicinal chemistry exploration. |

| Scalable Protocols | Development of efficient and environmentally friendly methods for synthesizing N-tosylhydrazones. | Solvent-free grinding method offers short reaction times and simple workup. nih.gov |

| Functional Group Tolerance | Compatibility of reactions involving 4-bromobenzaldehyde and its tosylhydrazone with various functional groups. | Allows for selective transformations and efficient multi-step syntheses. |

Computational and Spectroscopic Characterization Studies

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanistic pathways of reactions involving 4-bromobenzaldehyde (B125591) and its derivatives, including the corresponding tosylhydrazone. DFT calculations allow for the exploration of reaction mechanisms, prediction of product selectivity, and analysis of transition states at a molecular level.

DFT calculations are instrumental in mapping the energy landscapes of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile reveals the thermodynamic and kinetic feasibility of a proposed reaction pathway.

The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate. libretexts.org A lower activation energy corresponds to a faster reaction. libretexts.org For instance, in the context of reactions involving aldehyde derivatives, DFT can be used to determine the energy barriers for various steps, such as nucleophilic attack, addition, and elimination. nih.gov

Transition state analysis, a core component of DFT studies, involves locating the saddle point on the potential energy surface that connects reactants and products. The geometry and vibrational frequencies of the transition state structure provide crucial information about the bond-breaking and bond-forming processes occurring during the reaction. libretexts.org For example, in the photocatalytic reduction of 4-bromobenzaldehyde, DFT has been used to verify proposed reaction mechanisms by analyzing the transition states in different solvents. rsc.org

Table 1: Theoretical Activation Energies for a Hypothetical Transformation of a Substituted Aldehyde

| Reactant System | Product | Activation Energy (ΔE‡) (kJ/mol) | Reaction Energy (ΔRE) (kJ/mol) |

| Aldehyde + Reagent A | Product X | 45 | -20 |

| Aldehyde + Reagent B | Product Y | 60 | -15 |

| Aldehyde + Reagent C | Product Z | 52 | -35 |

This table is illustrative and based on generalized findings from DFT studies on aldehyde reactions. The values represent typical ranges observed in such calculations.

Regioselectivity, the preference for one direction of bond making or breaking over another, is a critical aspect of many organic reactions. DFT calculations can effectively predict and rationalize the regioselectivity observed in reactions involving 4-bromobenzaldehyde tosylhydrazone.

By comparing the activation energies for different possible reaction pathways leading to various regioisomers, the most favorable pathway can be identified. The regioisomer formed via the pathway with the lowest activation energy is predicted to be the major product.

For example, in reactions where 4-bromobenzaldehyde tosylhydrazone can react at different sites, DFT can be employed to calculate the energies of the transition states for each possible attack. This allows for a quantitative prediction of the product distribution. The underlying reasons for the observed regioselectivity, such as steric hindrance or electronic effects, can be elucidated by analyzing the optimized geometries and electronic structures of the transition states.

DFT has been successfully used to study tautomerization mechanisms, which are a form of regioselectivity involving proton transfer. nih.gov For instance, a computational study on a quinoline (B57606) derivative investigated the relative stabilities of different tautomeric forms and the energy barriers for their interconversion, providing insights into the preferred isomeric form. nih.gov

Advanced Spectroscopic Probes for Reaction Intermediates

The direct observation and characterization of transient reaction intermediates are crucial for a complete understanding of a reaction mechanism. Advanced spectroscopic techniques play a pivotal role in this endeavor.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful technique for elucidating the structure of complex organic molecules, including reaction products and, in some cases, stable intermediates. harvard.edu Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within a molecule.

In the context of reactions involving 4-bromobenzaldehyde tosylhydrazone, 2D-NMR can be used to unequivocally confirm the structure of the final products, especially when multiple isomers are possible. For instance, in condensation reactions of 4-bromobenzaldehyde with other reagents, the resulting complex heterocyclic structures were confirmed using IR, UV, and 1H NMR spectroscopy, and could be further detailed with 2D-NMR techniques. researchgate.net

While direct observation of transient intermediates by NMR is often challenging due to their low concentration and short lifetime, in some cases, intermediates can be trapped at low temperatures or under specific reaction conditions, allowing for their characterization by 2D-NMR.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. Since many organic reactions proceed through radical intermediates, EPR can provide direct evidence for their involvement in the reaction mechanism.

In reactions involving 4-bromobenzaldehyde tosylhydrazone that may proceed via single-electron transfer (SET) pathways, EPR spectroscopy would be the ideal tool to identify and characterize any resulting radical intermediates. The EPR spectrum can provide information about the structure and electronic environment of the radical species.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, the precise arrangement of atoms in the crystal lattice can be determined.

For 4-bromobenzaldehyde tosylhydrazone and its derivatives or reaction products, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its molecular structure. This includes precise bond lengths, bond angles, and conformational details.

X-ray crystallography has been used to elucidate the structures of various hydrazone derivatives, providing valuable data that can be compared with computational models. mdpi.commdpi.com For example, the crystal structure of a hydrazone derivative was determined, and the experimental bond lengths and angles were compared with those obtained from DFT calculations, showing good agreement. mdpi.com This synergy between experimental and theoretical methods provides a comprehensive understanding of the molecular structure.

Single Crystal X-ray Diffraction of Derivatives and Reaction Products

The derivatives studied often involve modifications at the aldehyde or the tosyl group, leading to a diverse range of molecular structures. For instance, the condensation of tosylhydrazide with various substituted benzaldehydes results in a series of tosylhydrazone derivatives. The crystal structures of these compounds consistently reveal an E configuration about the imine C=N bond. This geometric preference is a common feature among hydrazone derivatives.

In a study of ortho-substituted N-acylhydrazone derivatives, it was observed that the molecules exhibit similar conformations and hydrogen-bonding patterns. nih.gov The hydrazone fragment (C—C—N—N=C) is nearly planar in these structures. nih.gov The crystal system and space group for these types of compounds can vary, with examples crystallizing in both triclinic (P-1) and monoclinic (P2₁) space groups. mdpi.com

Crystallographic data for representative tosylhydrazone and related derivatives are summarized in the table below. This data highlights the common structural parameters and provides a basis for understanding the crystalline nature of 4-bromobenzaldehyde tosylhydrazone.

| Compound/Derivative | Crystal System | Space Group | Key Torsion Angles (°) | Reference |

| (E)-N-{2-[2-(2-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide | Monoclinic | P2₁/c | C—C—N—N: 179.5(3), C—N—N=C: 177.1(3) | nih.gov |

| (E)-N-{2-[2-(2-methylbenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide | Monoclinic | P2₁/c | C—C—N—N: -179.4(2), C—N—N=C: -177.1(3) | nih.gov |

| (E)-N-{2-[2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide | Monoclinic | P2₁/c | C—C—N—N: -179.7(2), C—N—N=C: 173.4(2) | nih.gov |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (from 4'-bromoacetophenone) | Triclinic | P-1 | - | mdpi.com |

Analysis of Solid-State Molecular Conformation and Intermolecular Interactions

The solid-state conformation of 4-bromobenzaldehyde tosylhydrazone and its derivatives is dictated by a combination of intramolecular steric effects and a variety of intermolecular interactions that drive the crystal packing. The inherent flexibility of the molecule, particularly around the N-N and N-S bonds, allows for different conformations, yet a preferred arrangement is typically adopted in the crystalline state.

A predominant feature in the crystal structures of tosylhydrazone derivatives is the formation of robust intermolecular hydrogen bonds. The N—H group of the hydrazone moiety acts as a hydrogen bond donor, while the sulfonyl oxygen atoms (O=S=O) and sometimes the imine nitrogen atom act as acceptors. This often leads to the formation of well-defined supramolecular synthons, such as dimeric rings with R₂²(8) or R₂²(10) graph-set notations. nih.gov

In addition to the strong N—H···O hydrogen bonds, a network of weaker interactions plays a significant role in consolidating the crystal structure. These include:

C—H···O Hydrogen Bonds: The aromatic and methyl C-H groups can interact with the sulfonyl oxygen atoms, contributing to the stability of the three-dimensional network. rsc.orgnih.gov

C—H···π Interactions: The hydrogen atoms of the aromatic rings can interact with the π-electron clouds of adjacent phenyl or tosyl rings. rsc.orgnih.gov

π–π Stacking Interactions: The aromatic rings of the benzaldehyde (B42025) and tosyl moieties can engage in π–π stacking, further stabilizing the crystal packing. The presence of these interactions can be confirmed by analyzing the shape index and curvedness of Hirshfeld surfaces. mdpi.com

Halogen Bonding: In derivatives containing halogens, such as the 4-bromo substituent in the title compound, halogen bonds (e.g., C–Br···O or C–Br···π) can be expected to play a role in the supramolecular assembly. rsc.orgnih.gov

The interplay of these various interactions results in the formation of complex multi-dimensional supramolecular architectures. rsc.orgnih.gov The specific nature and geometry of these interactions are highly dependent on the substituents present on the aromatic rings.

The table below summarizes the types of intermolecular interactions observed in the crystal structures of analogous compounds, which are anticipated to be present in the solid state of 4-bromobenzaldehyde tosylhydrazone.

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance |

| Hydrogen Bond | N—H | O=S | 2.0 - 2.5 | Primary driving force for supramolecular assembly |

| Hydrogen Bond | C—H | O=S | 2.4 - 2.8 | Stabilization of the 3D network |

| C—H···π Interaction | C—H (aromatic) | π-system (aromatic ring) | 2.6 - 3.0 | Contribution to crystal cohesion |

| π–π Stacking | Aromatic ring | Aromatic ring | 3.3 - 3.8 (centroid-centroid) | Stabilization through electron cloud overlap |

| Halogen Bond | C—Br | O, N, π-system | < sum of van der Waals radii | Directional interaction influencing packing |

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Future advancements in reactions involving 4-bromobenzaldehyde (B125591) tosylhydrazone are heavily reliant on the discovery and optimization of new catalytic systems. While palladium catalysts have been pivotal, research is expanding to include other transition metals and novel catalyst designs to improve efficiency, reduce costs, and increase selectivity.

One promising area is the use of copper catalysis. For instance, a system utilizing copper(II) chloride (CuCl2) with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand has been effectively used in the [2 + 2 + 1] cycloaddition of N-tosylhydrazones generated in situ from 4-bromobenzaldehyde. nih.gov Further research into optimizing copper-based systems could provide a more economical and sustainable alternative to palladium.

In the realm of palladium catalysis, the focus is shifting towards ligand design and the choice of precatalyst. The Barluenga cross-coupling reaction, which pairs N-tosylhydrazones with aryl halides, demonstrates that the reaction rate can be significantly influenced by the catalyst source, with Pd2(dba)3 showing faster rates than Pd(OAc)2 under certain conditions. acs.org A ligand-controlled palladium-catalyzed three-component reaction of o-bromobenzaldehyde, N-tosylhydrazone, and methanol (B129727) has also been described, highlighting the critical role of ligands in directing reaction pathways. bham.ac.uk

Furthermore, the development of heterogeneous catalysts represents a significant leap towards greener and more practical chemical processes. A novel biopolymer-based catalyst, consisting of piperazine (B1678402) supported in an agar-agar gel, has been successfully used for the synthesis of N-aryl-4-aryldihydropyridines in a multicomponent reaction. scispace.com The mild, metal-free, and recoverable nature of such catalysts makes them highly attractive for future applications with tosylhydrazones. scispace.com

| Catalyst System | Reaction Type | Key Advantages |

| CuCl2/TMEDA | [2 + 2 + 1] Cycloaddition | Economical, Readily available components. nih.gov |

| Palladium/Ligand | Cross-Coupling, Multicomponent | High efficiency, Tunable reactivity through ligand design. acs.orgbham.ac.uk |

| Biopolymer-supported | Multicomponent Synthesis | Metal-free, Mild conditions, Recyclable, Environmentally benign. scispace.com |

Future work will likely focus on creating catalysts that offer higher turnover numbers, operate under milder conditions, and provide greater control over chemo- and regioselectivity.

Exploration of Asymmetric Transformations Utilizing 4-Bromobenzaldehyde Tosylhydrazone

A significant frontier in the chemistry of N-tosylhydrazones is the development of asymmetric transformations to produce chiral molecules. A major challenge in this area is that many reactions involving N-tosylhydrazones require relatively high temperatures for the decomposition to the corresponding diazo compound, which can be detrimental to enantioselectivity. acs.org

Despite this challenge, breakthroughs are emerging. A palladium-catalyzed enantioselective carbene cross-coupling of N-tosylhydrazones with aryl bromides has been successfully developed by employing a specially designed chiral sulfinamide phosphine (B1218219) (Sadphos) ligand. nih.gov This method enables the construction of axial chirality on strained carbene intermediates, achieving high yields and excellent enantioselectivities. nih.gov This demonstrates that the rational design of chiral ligands can overcome the challenges associated with high-temperature reactions.

Future research directions to broaden the scope of asymmetric reactions include:

Alternative Diazo Precursors: The use of more labile N-sulfonylhydrazones, such as N-triftosylhydrazones, which decompose at lower temperatures, could open new avenues for asymmetric catalysis. acs.org

N-Tosylhydrazone Salts: The pre-formation of N-tosylhydrazone salts has been shown to facilitate reactions like asymmetric epoxidation and aziridination at lower temperatures. acs.org

Novel Chiral Catalysts: Expanding the toolkit of chiral catalysts beyond palladium, including copper, rhodium, and organocatalysts, is crucial. Organocatalytic methods, in particular, offer a metal-free approach to asymmetric synthesis. nih.gov

The ability to use 4-bromobenzaldehyde tosylhydrazone in catalytic asymmetric reactions would significantly enhance its value, providing access to a wide range of enantiomerically enriched compounds for various applications.

Mechanistic Studies on Underexplored Reaction Pathways and Intermediates

A deeper understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. While the general pathways for many N-tosylhydrazone reactions are proposed, the precise nature of intermediates and the factors controlling reaction outcomes are often not fully elucidated.

For the palladium-catalyzed Barluenga cross-coupling, the proposed mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the base-mediated decomposition of the tosylhydrazone to a diazo compound. acs.org This leads to a palladium-carbene intermediate, which then undergoes migratory insertion and subsequent β-hydrogen elimination to yield the product. acs.org While computational studies support this pathway, direct experimental observation of these palladium-containing intermediates remains a significant challenge, partly due to ion suppression effects in mass spectrometry analysis. acs.org Future research using advanced spectroscopic techniques and in-situ reaction monitoring could provide the first experimental evidence for these transient species.

In other reactions, such as the copper-catalyzed [2 + 2 + 1] cycloaddition, mechanistic probes and computational studies have been employed to shed light on the pathway. nih.gov Control experiments have suggested that radical intermediates are not involved. nih.gov Computational results indicate that the reaction proceeds through the in-situ formation of a diazo compound from the N-tosylhydrazone, which then reacts to form a nitronate intermediate before the final cycloaddition occurs. nih.gov

Future mechanistic studies should focus on:

Isolating or trapping key reaction intermediates.

Utilizing computational chemistry (DFT calculations) to model transition states and reaction energy profiles. nih.gov

Conducting kinetic studies to identify the rate-determining steps of catalytic cycles. acs.org

Unraveling these mechanistic details will enable more rational catalyst design and the prediction of new reaction pathways for 4-bromobenzaldehyde tosylhydrazone.

Expansion of Substrate Scope and Chemodiversity in Synthetic Applications

A key driver of future research is the continuous expansion of the substrate scope for reactions involving 4-bromobenzaldehyde tosylhydrazone, thereby increasing the chemical diversity of the accessible products. The robustness of this reagent allows it to be used with a wide variety of coupling partners, a feature that researchers will continue to exploit.

The Barluenga cross-coupling reaction, for example, has been extended beyond simple aryl bromides to include partners like benzyl (B1604629) halides, aryl nonaflates, and alkenyl halides, greatly diversifying the types of olefins that can be synthesized. acs.org Similarly, multicomponent reactions have shown that 4-bromobenzaldehyde can react with urea (B33335) and various substituted acetophenones, demonstrating tolerance for different functionalities on the coupling partners. researchgate.net

A particularly powerful application is the use of 4-bromobenzaldehyde tosylhydrazone in the late-stage functionalization of complex molecules. Research has shown that it can be successfully reacted with a variety of bioactive and pharmaceutical molecules, transforming them into novel isoxazoline (B3343090) derivatives. nih.gov This highlights the potential of this methodology in drug discovery programs. nih.gov

| Reactant Class | Specific Examples | Product Type |

| Bioactive Molecules | Indomethacin, Naproxen, Estrone, Pregnenolone | Complex Isoxazolines nih.gov |

| Aryl Halides | Aryl bromides, Aryl nonaflates | Substituted Alkenes acs.org |

| Alkenyl Halides | Various | Dienes acs.org |

| Substituted Ketones | Acetophenone, 4-Methylacetophenone | Pyrimidin-2-ones researchgate.net |

Future efforts will aim to broaden the scope to include even more functional groups and heterocyclic systems. The goal is to establish reactions with 4-bromobenzaldehyde tosylhydrazone as highly reliable and general methods for constructing complex molecular architectures from readily available starting materials. bham.ac.uk

Integration into Multicomponent and Continuous Flow Chemistry Protocols

The integration of 4-bromobenzaldehyde tosylhydrazone into advanced synthetic protocols like multicomponent reactions (MCRs) and continuous flow chemistry is a major area of future development, aligning with the principles of green and efficient chemistry.

MCRs, which combine three or more reactants in a single operation to form a complex product, are inherently efficient. scispace.com Several MCRs featuring N-tosylhydrazones are already established. Palladium-catalyzed three-component reactions involving an aryl halide, an N-tosylhydrazone, and a third component (like methanol) are known. bham.ac.uknih.gov The copper-catalyzed synthesis of isoxazolines from an N-tosylhydrazone, an alkene, and tert-butyl nitrite (B80452) is another example of a one-pot process that builds molecular complexity rapidly. nih.gov Future work will focus on designing novel MCRs that utilize 4-bromobenzaldehyde tosylhydrazone to access new scaffolds.

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and ease of scalability. thieme-connect.comacs.org The in-situ generation of reactive carbene or diazo species from N-tosylhydrazones is particularly well-suited for flow chemistry, where these intermediates can be generated and immediately consumed. acs.org A notable example showed that the aldol (B89426) reaction of a silyl (B83357) enol ether with 4-bromobenzaldehyde, which took 24 hours in a batch process, reached full conversion in just 20 minutes under continuous flow conditions. thieme-connect.com The development of photochemical continuous flow methods for reactions of N-tosylhydrazones has also been described, demonstrating the potential for mild, light-promoted transformations. nih.gov

The convergence of these fields will see the development of fully automated, continuous flow systems for executing multicomponent reactions involving 4-bromobenzaldehyde tosylhydrazone, enabling the efficient, safe, and scalable production of diverse chemical compounds.

Q & A

Basic: What are the recommended laboratory methods for synthesizing 4-bromobenzaldehyde tosylhydrazone, and how is purity assessed?

Answer:

4-Bromobenzaldehyde tosylhydrazone is typically synthesized by condensing 4-bromobenzaldehyde with tosylhydrazine in a refluxing ethanol or methanol solvent under acidic conditions (e.g., glacial acetic acid). The reaction is monitored via TLC until completion. Purification is achieved through recrystallization or silica gel column chromatography, as demonstrated in hydrazone syntheses of similar aldehydes .

Purity Assessment:

- TLC/HPLC : Confirm homogeneity using solvent systems like ethyl acetate/hexane.

- Melting Point : Compare with literature values for consistency.

- Spectroscopy : ¹H NMR (e.g., δ ~7.6–9.9 ppm for aldehyde protons and aromatic signals) and ¹³C NMR (e.g., δ ~190 ppm for the carbonyl carbon) .

Basic: What safety protocols are critical when handling 4-bromobenzaldehyde tosylhydrazone?

Answer:

- Personal Protective Equipment (PPE) : Wear impervious gloves, tightly sealed goggles, and lab coats to prevent skin/eye contact. Use respirators in high-concentration environments .

- First Aid :

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

Advanced: How does the counterion (Li⁺, Na⁺, K⁺) in tosylhydrazone salts affect reaction outcomes in transition-metal-catalyzed processes?

Answer:

The counterion significantly impacts reaction efficiency. Sodium tosylhydrazone salts generally yield higher selectivity and conversion in coupling reactions (e.g., Suzuki-Miyaura) due to better solubility and stability. For example, sodium salts in Rh-catalyzed epoxidations achieved 91% enantiomeric excess (ee) compared to lithium or potassium variants . Methodological Insight :

- Prefer sodium salts for asymmetric catalysis.

- Optimize solvent polarity (e.g., acetonitrile or dioxane) to enhance diazo compound generation .

Advanced: What mechanistic pathways govern carbene formation from 4-bromobenzaldehyde tosylhydrazone under basic conditions?

Answer:

Deprotonation of the tosylhydrazone with strong bases (e.g., LDA, alkyllithium) generates a diazo intermediate, which decomposes to a carbene. This carbene can undergo insertion (e.g., C–H activation) or cyclization. Steric hindrance and electronic effects (e.g., electron-withdrawing bromine) may redirect pathways, as seen in failed attempts to form bromides via carbene intermediates . Key Considerations :

- Use low-temperature conditions (–78°C) to stabilize intermediates.

- Monitor byproducts (e.g., exo-glycals) via LC-MS to assess competing pathways .

Advanced: How can Design of Experiments (DoE) optimize reaction parameters for 4-bromobenzaldehyde tosylhydrazone derivatives in cross-coupling reactions?

Answer:

DoE is effective for multivariable optimization. For Suzuki-Miyaura coupling:

- Variables : Catalyst loading (Pd), temperature, solvent polarity.

- Response Surface Methodology : Identify interactions between parameters. A model reaction using 4-bromobenzaldehyde and phenylboronic acid revealed optimal Pd@C-dots@Fe₃O₄ catalyst loading at 1 mol% in dioxane (80°C, 12 h) . Implementation :

- Use software (e.g., JMP, Minitab) for factorial design.

- Validate with GC/HPLC to quantify yields and selectivity.

Advanced: How can structural ambiguities in 4-bromobenzaldehyde tosylhydrazone derivatives be resolved analytically?

Answer:

- X-ray Crystallography : Definitive for confirming stereochemistry, as applied to cyclohexane derivatives .

- NMR NOE Experiments : Resolve regiochemical ambiguities (e.g., substituent orientation on aromatic rings).

- LC-MS/MS : Detect trace byproducts (e.g., Shapiro reaction alkenes) .

Example : ¹H NMR of 4-bromobenzaldehyde shows δ 9.98 ppm (aldehyde proton) and δ 7.6–7.8 ppm (aromatic protons), with bromine causing deshielding .

Advanced: Why do enantioselectivities vary in asymmetric epoxidations using 4-bromobenzaldehyde tosylhydrazone derivatives?

Answer:

Electron-deficient aldehydes (e.g., 4-bromo derivatives) reduce enantioselectivity due to slower ylide formation and betaine reversibility. Camphor-derived sulfides achieve higher ee (91%) with electron-neutral substrates, while steric hindrance from bromine lowers selectivity (~50% ee) . Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.